

crystal structure of 1-Fluoroadamantane

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Compound of Interest

Compound Name: 1-Fluoroadamantane

CAS No.: 768-92-3

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An In-depth Technical Guide to the Crystal Structure of **1-Fluoroadamantane**

Abstract

1-Fluoroadamantane (C₁₀H₁₅F), a halogenated derivative of the archetypal diamondoid, adamantane, serves as a quintessential model system for investigating the complex phenomena of polymorphism and orientational disorder in molecular solids. Its near-spherical geometry, combined with the introduction of a permanent dipole moment via C-F substitution, gives rise to a fascinating, temperature-dependent structural landscape. This guide provides a comprehensive technical analysis of the known crystalline phases of **1-Fluoroadamantane**, detailing the crystallographic parameters, the nature of molecular disorder, the sequence of solid-state phase transitions, and the experimental rationale for their elucidation. We synthesize findings from X-ray diffraction, thermal analysis, and spectroscopic studies to offer researchers and drug development professionals a thorough understanding of this canonical "plastic crystal."

Introduction: The Significance of 1-Fluoroadamantane

Adamantane and its derivatives are rigid, cage-like hydrocarbon molecules that represent the smallest repeating units of the diamond lattice.[1] Their high degree of symmetry and globular shape allow them to form a unique class of solids known as orientationally disordered (OD) or "plastic" crystals.[2] In these phases, the molecules possess long-range translational order,

with their centers of mass occupying fixed lattice sites, but lack long-range orientational order, undergoing rapid, liquid-like reorientational motions.[3]

The substitution of a single hydrogen atom with fluorine at a tertiary carbon position yields **1-Fluoroadamantane**, a molecule with C_{3v} point group symmetry.[3][4] This substitution is critically important for two reasons:

- **Introduction of a Dipole Moment:** Unlike the nonpolar parent adamantane, the electronegative fluorine atom induces a significant dipole moment along the C-F bond axis, introducing directional intermolecular forces.[4]
- **Probing Molecular Dynamics:** The fluorine atom serves as a sensitive probe for techniques like NMR and dielectric spectroscopy, allowing for detailed studies of the reorientational dynamics within the crystal lattice.[5][6]

Consequently, **1-Fluoroadamantane** exhibits a rich polymorphism, transitioning through multiple distinct crystal structures upon cooling, making it an exemplary compound for studying the interplay between molecular shape, intermolecular forces, and crystal packing.[3][7]

The High-Temperature Plastic Phase (Phase I)

At ambient temperature and up to its melting point (~525 K), **1-Fluoroadamantane** exists in a plastic crystalline state.[3][4] This phase is characterized by its high crystallographic symmetry and significant molecular motion.

Crystallographic Data

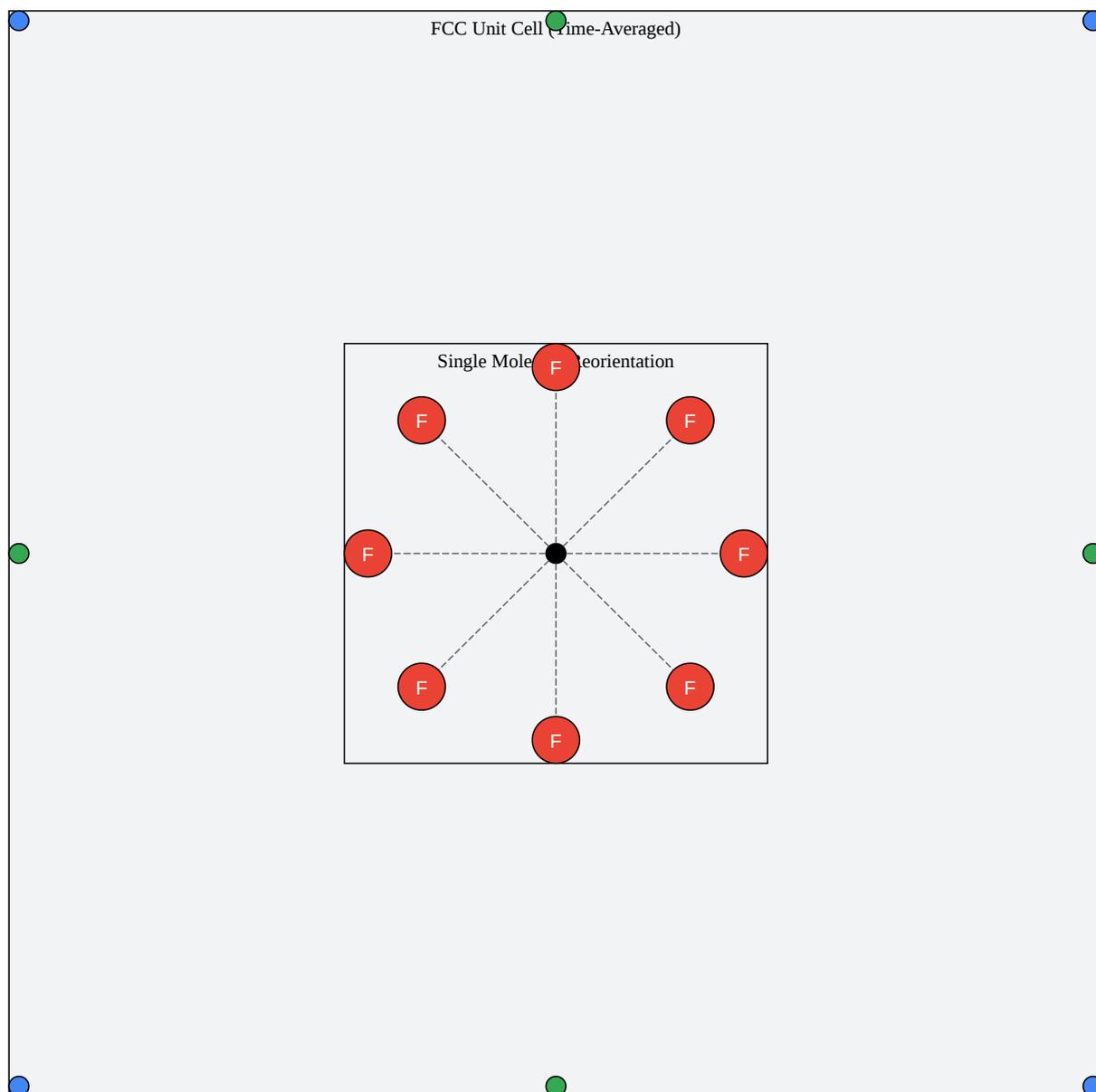
Single-crystal X-ray diffraction studies have unambiguously identified the high-temperature (HT) phase as having a face-centered cubic (FCC) lattice.[4][5] This is the same crystal structure adopted by adamantane itself in its disordered phase, highlighting the dominant role of the globular molecular shape in determining the packing.[1]

Parameter	Value	Source
Crystal System	Cubic	[3][4][5]
Space Group	Fm-3m (No. 225)	[3][4][5][7]
Molecules per Unit Cell (Z)	4	[3][4][5][7]
Lattice Parameter (a)	9.535(4) Å (at 293 K)	[4]

The Nature of Orientational Disorder

The high symmetry of the Fm-3m space group is incompatible with the lower C_{3v} symmetry of a single, ordered **1-Fluoroadamantane** molecule. This discrepancy is reconciled through dynamic orientational disorder. The molecule reorients rapidly between a set of energetically equivalent orientations.

Structural models describe this disorder as the molecular C_3 axis (the C-F bond) aligning with the eight equivalent $\langle 111 \rangle$ directions of the cubic unit cell. This results in the fluorine atom's electron density being distributed over eight distinct positions, each with a fractional occupancy of $1/8$.^{[5][6]} This dynamic averaging presents a time- and space-averaged picture that conforms to the overall cubic symmetry.



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Caption: Orientational disorder of **1-Fluoroadamantane** in the cubic plastic phase.

Low-Temperature Polymorphism and Phase Transitions

Upon cooling, the increased influence of weaker, directional intermolecular forces and the reduction in thermal energy cause **1-Fluoroadamantane** to undergo a cascade of phase transitions, adopting structures with lower symmetry and reduced disorder.

The Transition Sequence

A combination of X-ray powder diffraction (XRPD), second harmonic generation (SHG), and thermal analysis has revealed a sequence of at least two distinct transitions, leading from the high-temperature cubic phase to a final low-temperature tetragonal phase.[3][7]



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Caption: Phase transition sequence of **1-Fluoroadamantane** upon cooling.

The First-Order Transition: From Cubic to Tetragonal

At approximately 225 K, the cubic phase transforms into an intermediate tetragonal phase.[3] This is a classic first-order transition, characterized by a discontinuous change in volume and entropy, which can be readily observed as a sharp peak in a Differential Scanning Calorimetry (DSC) thermogram.[3][8]

Crystallographic Data for the Intermediate (MT) Phase[3][7]

Parameter	Value
Crystal System	Tetragonal
Space Group	P4 ₂ /nmc (No. 137)
Molecules per Unit Cell (Z)	2

The Second-Order-Like Transition: A Subtle Rearrangement

Further cooling induces a second, more subtle transition to the final low-temperature (LT) phase. This transition is continuous, or second-order-like, meaning there is no associated latent heat.^[7] It involves a symmetry reduction from the $P4_2/nmc$ space group to its subgroup $P-42_1c$.^[7]

Crystallographic Data for the Low-Temperature (LT) Phase^{[5][6]}

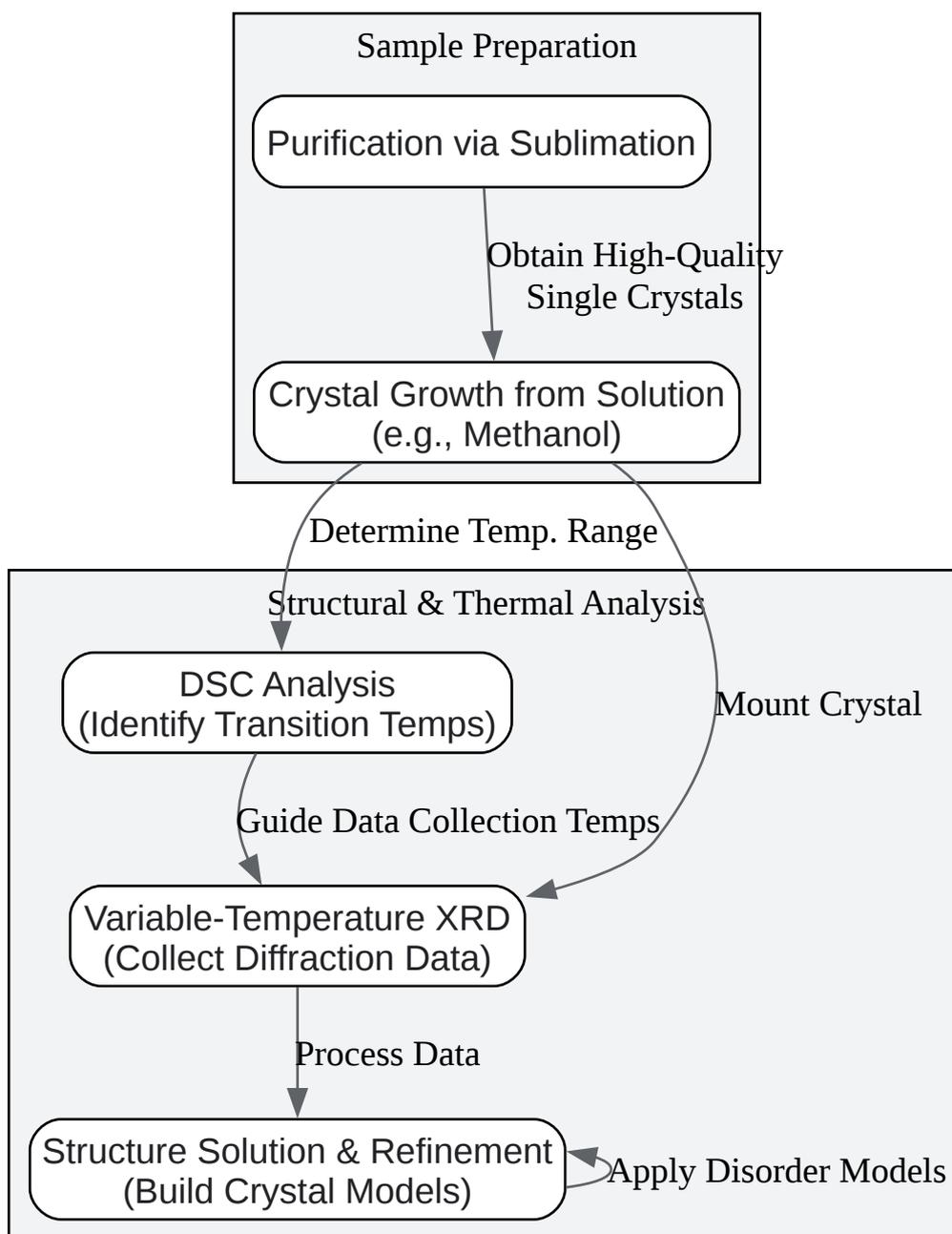
Parameter	Value
Crystal System	Tetragonal
Space Group	$P-42_1c$ (No. 114)
Molecules per Unit Cell (Z)	2

In this LT phase, the orientational disorder is significantly reduced but not entirely eliminated. The fluorine atom is now distributed over only four possible sites, each with an occupancy of 1/4, reflecting a "freezing out" of many of the reorientational motions present in the cubic phase.^{[5][6]}

Experimental Framework for Structure Determination

The elucidation of such a complex, temperature-dependent system requires a multi-technique approach. The protocols described here represent a self-validating workflow for characterizing the crystal structures of **1-Fluoroadamantane**.

Workflow Overview



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Caption: Experimental workflow for determining **1-Fluoroadamantane** crystal structures.

Experimental Protocols

Protocol 1: Sample Purification and Crystallization

- Rationale: High-purity starting material is essential for growing defect-free crystals, which yield high-resolution diffraction data. Sublimation is an effective method for purifying volatile solids like adamantane derivatives.[9]
- Methodology:
 - Commercial **1-Fluoroadamantane** is purified by sublimation under vacuum (e.g., 90-100°C at 12 mmHg).[9]
 - The purified sublimate is dissolved in a minimal amount of a suitable solvent, such as methanol or cyclohexane.[9]
 - Slow evaporation of the solvent at room temperature yields single crystals suitable for X-ray diffraction.

Protocol 2: Variable-Temperature X-ray Diffraction (VT-XRD)

- Rationale: Since the crystal structure is temperature-dependent, diffraction data must be collected across a range of temperatures to characterize each distinct phase.
- Methodology:
 - A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.
 - The crystal is cooled using a cryostream device (e.g., liquid nitrogen vapor).
 - A complete diffraction dataset is collected at a temperature within the HT phase (e.g., 250 K).
 - The crystal is cooled slowly, passing through the transition temperatures identified by DSC.
 - Additional datasets are collected within the MT phase (e.g., 200 K) and the LT phase (e.g., 100 K).

Protocol 3: Structure Solution and Refinement

- Rationale: The refinement strategy must be adapted to the nature of each crystalline phase. Disordered structures require specialized models that are not necessary for ordered ones.
- Methodology:
 - Data Integration and Scaling: Raw diffraction images are processed to yield a list of reflection intensities.
 - Structure Solution: The initial placement of atoms is determined using direct methods or Patterson synthesis.
 - Structure Refinement (LT Phase): For the more ordered low-temperature phases, a standard full-matrix least-squares refinement is performed. Atomic positions and anisotropic displacement parameters are refined.
 - Structure Refinement (HT Phase): For the disordered cubic phase, a rigid body constraint is applied to the adamantane cage. The fluorine atom is modeled across eight equivalent positions with its occupancy fixed at 0.125. This approach ensures a chemically sensible molecular geometry while accurately modeling the observed disorder.[\[4\]](#)

Structural Insights and Intermolecular Forces

The rigid adamantane cage provides a stable molecular framework. The C-F bond length is a key parameter, typically around 1.35 Å, which is shorter than other carbon-halogen bonds due to its partial ionic character.[\[10\]](#)

The sequence of phase transitions can be understood through the lens of intermolecular interactions.

- In the Plastic Phase (HT): Packing is dominated by non-directional van der Waals forces.[\[1\]](#) [\[2\]](#) The molecules have sufficient thermal energy to overcome the small rotational barriers, leading to the observed dynamic disorder. The near-spherical shape allows for efficient, high-symmetry FCC packing.
- In the Ordered Phases (MT/LT): As thermal energy decreases, weaker but more directional forces, such as dipole-dipole interactions arising from the C-F bond, become structurally significant. These interactions favor specific molecular orientations, leading to the reduction

in symmetry and the "freezing out" of rotational motion into a more ordered, lower-energy configuration. While not strong enough to be considered classical hydrogen bonds, weak C-H...F interactions likely contribute to the stability of the low-temperature structures.

Conclusion

1-Fluoroadamantane stands as a pillar in the study of molecular crystals. Its structural behavior provides a clear and experimentally accessible illustration of the principles of polymorphism and orientational disorder. The journey upon cooling from a highly dynamic, symmetric plastic crystal to more ordered, lower-symmetry tetragonal phases is a direct consequence of the subtle balance between molecular shape, thermal energy, and the onset of weak directional intermolecular forces. This detailed understanding of its solid-state behavior is not merely of academic interest; it informs the broader fields of crystal engineering and pharmaceutical science, where controlling polymorphism is paramount to ensuring the desired physical properties and stability of crystalline materials.

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